2-((Ethylthio)methyl)-1H-benzo[d]imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(ethylsulfanylmethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-2-13-7-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHHFCKAWSWMMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1=NC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80411231 | |
| Record name | 2-((Ethylthio)methyl)-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99069-37-1 | |
| Record name | 2-((Ethylthio)methyl)-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80411231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(ETHYLTHIOMETHYL)BENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Spectroscopic and Structural Characterization Techniques
Elemental Analysis for Compositional Verification
No experimental data for the elemental analysis of 2-((Ethylthio)methyl)-1H-benzo[d]imidazole has been found in the reviewed literature. This analysis is crucial for confirming the empirical formula (C₁₀H₁₂N₂S) by quantifying the percentage composition of carbon, hydrogen, nitrogen, and sulfur in a purified sample.
Table 1: Elemental Analysis Data for this compound
| Element | Theoretical Percentage | Experimental Percentage |
| Carbon (C) | 62.47% | Data not available |
| Hydrogen (H) | 6.29% | Data not available |
| Nitrogen (N) | 14.57% | Data not available |
| Sulfur (S) | 16.68% | Data not available |
X-ray Crystallography for Solid-State Structural Determination
A search of crystallographic databases and chemical literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. This technique is essential for unambiguously determining the three-dimensional atomic arrangement of the molecule in the solid state.
Without experimental crystallographic data, the crystal system and space group for this compound remain undetermined.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Computational and Theoretical Investigations of 2 Ethylthio Methyl 1h Benzo D Imidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of a molecule from its electronic structure. For benzimidazole (B57391) derivatives, these methods are used to determine stable conformations, electronic properties, and spectroscopic signatures.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules. DFT calculations are employed to optimize the molecular geometry, finding the most stable three-dimensional arrangement of atoms by locating the minimum energy structure on the potential energy surface.
While specific DFT studies for 2-((Ethylthio)methyl)-1H-benzo[d]imidazole are not extensively detailed in the public literature, extensive research on closely related analogs, such as 2-ethyl-1H-benzo[d]imidazole, provides a reliable model for its structural parameters. researchgate.net Calculations, typically using the B3LYP functional with a 6-31G(d) basis set, are performed to predict bond lengths and bond angles. researchgate.net For example, studies on 2-ethyl-1H-benzo[d]imidazole show that the calculated geometry from DFT methods is in good agreement with experimental expectations. researchgate.net The optimized geometric parameters for this similar compound, calculated at the B3LYP/6-31G(d) level, offer a strong predictive foundation for the bond lengths and angles in this compound. researchgate.net
The table below presents the computationally optimized geometric parameters for the analogous compound, 2-ethyl-1H-benzo[d]imidazole, which serves as a model for the title compound. researchgate.net
Table 1: Selected Optimized Geometric Parameters for 2-ethyl-1H-benzo[d]imidazole (Analog Model) Calculated by DFT (B3LYP/6-31G(d))
| Parameter | Bond Length (Å) | Bond Angle (°) | Value |
|---|---|---|---|
| Bond Lengths | C1-C2 | 1.393 | |
| C2-C3 | 1.393 | ||
| C1-N7 | 1.390 | ||
| N7-C8 | 1.312 | ||
| C8-N9 | 1.381 | ||
| Bond Angles | C6-C1-C2 | 117.8 | |
| C3-C2-N9 | 133.1 | ||
| C2-N9-C8 | 107.4 |
Data sourced from a study on the analog 2-ethyl-1H-benzo[d]imidazole. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing molecular stability and reactivity. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. nih.gov This analysis is vital for predicting how a molecule will interact with other species, for instance, in biological systems or materials science applications. For benzimidazole derivatives, a smaller energy gap has been associated with enhanced nonlinear optical (NLO) properties. nih.gov
The HOMO-LUMO gap explains the charge transfer interactions that can occur within a molecule. irjweb.com In many benzimidazole derivatives, the HOMO is typically localized over the fused benzene (B151609) ring and the imidazole (B134444) nitrogen atoms, while the LUMO is distributed across the benzimidazole ring system. This distribution dictates the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Conceptual Frontier Molecular Orbital Energies for Benzimidazole Derivatives
| Molecule Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Implication |
|---|---|---|---|---|
| Stable Benzimidazole | ~ -6.3 | ~ -1.8 | ~ 4.5 | High Stability, Low Reactivity |
This table provides illustrative values based on general findings for benzimidazole derivatives to demonstrate the concept. irjweb.comnih.gov
Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. Theoretical calculations of vibrational frequencies (FT-IR) and electronic transitions (UV-Vis) serve as a powerful complement to experimental data, aiding in the assignment of spectral bands. niscpr.res.in
For the related compound 2-ethyl-1H-benzo[d]imidazole, theoretical vibrational frequencies have been calculated using the B3LYP/6-31G(d) method. researchgate.net The calculated wavenumbers, after being scaled by an appropriate factor (e.g., 0.9614 for B3LYP/6-31G(d)), show excellent agreement with the experimental FT-IR spectrum. researchgate.net This allows for a detailed assignment of vibrational modes, such as N-H stretching, C-H stretching of the aromatic ring and ethyl group, and C=N stretching. researchgate.net For instance, the characteristic N-H stretching vibration is predicted and observed around 3495-3507 cm⁻¹. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., π → π*). nih.gov These predictions are invaluable for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule. nih.gov
Table 3: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for the Analog 2-ethyl-1H-benzo[d]imidazole
| Vibrational Mode | Experimental (FT-IR) | Calculated (B3LYP/6-31G(d)) |
|---|---|---|
| NH stretch | ~3052 | 3507 |
| CH stretch, aromatic | 3107, 3084 | 3093, 3083 |
| CH stretch, ethyl (asym) | 3022, 2985 | 3014, 3007 |
| C=N stretch | 1621 | 1645 |
Data sourced from a study on the analog 2-ethyl-1H-benzo[d]imidazole. Calculated values are unscaled. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as solvent molecules or a biological receptor. researchgate.net
For a molecule like this compound, MD simulations could be used to:
Explore its conformational landscape, particularly the rotation around the single bonds of the (ethylthio)methyl side chain.
Simulate its interaction and binding with a protein target, providing information on binding stability and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts).
Understand its solvation properties by simulating its behavior in different solvents.
Although specific MD simulation studies on this compound are not prominent in the literature, this technique is a standard tool for investigating the dynamic properties and intermolecular interactions of novel imidazole and benzimidazole derivatives. researchgate.net
Chemoinformatic Analysis and Cheminformatics Tools for Benzimidazoles
Cheminformatics applies computational methods to solve chemical problems, particularly in the context of drug discovery and materials science. For the benzimidazole class of compounds, chemoinformatic tools are used to analyze large datasets and build models that relate chemical structure to biological activity or physical properties. nih.govbohrium.comtandfonline.com
A key approach is the analysis of structure-activity relationships (SAR). nih.govbohrium.comtandfonline.com By systematically studying how changes in the structure of benzimidazole derivatives affect their biological activity, researchers can identify key molecular features. For example, a chemoinformatic analysis of 91 benzimidazoles against protozoan parasites identified "activity switches," where minor structural modifications led to a complete inversion of activity and selectivity. nih.govbohrium.comtandfonline.com
Common cheminformatics tools and methods used for benzimidazoles include:
Quantitative Structure-Activity Relationship (QSAR): These models create mathematical relationships between chemical structures (described by molecular descriptors) and biological activity. nih.gov
Molecular Fingerprints: These are bit strings that encode the structural features of a molecule, used for similarity searching and diversity analysis.
Activity Landscape Modeling: This visual approach helps identify "activity cliffs," which are pairs of structurally similar compounds with a large difference in potency, highlighting critical structural modifications. nih.govbohrium.comtandfonline.com
Structure-Property Relationships Derived from Computational Models
For benzimidazoles, computational studies have highlighted that substitutions at the N-1, C-2, C-5, and C-6 positions of the core scaffold significantly impact their biological activities. mdpi.com For instance, the electronic nature (electron-donating or electron-withdrawing) of a substituent at the C-2 position can drastically alter the molecule's electronic properties, such as the HOMO-LUMO gap, and consequently its reactivity and interaction with biological targets. nih.gov
Furthermore, quantitative structure-property relationship (QSPR) models can be developed to predict physical properties. A study on imidazole-based H3-antagonists demonstrated a direct correlation between computationally derived lipophilicity and experimentally observed plasma protein binding. nih.gov This type of model allows for the in silico tuning of properties to achieve a desired therapeutic profile, such as improving brain access by reducing protein binding. nih.gov These computational approaches enable the rational design of new benzimidazole derivatives with optimized properties.
Exploration of Biological Activities of 2 Ethylthio Methyl 1h Benzo D Imidazole Derivatives in Vitro
Antimicrobial Activity
Derivatives of this core structure have demonstrated a broad spectrum of antimicrobial activities, inhibiting the growth of various bacteria and fungi.
A number of studies have highlighted the antibacterial potential of 2-((ethylthio)methyl)-1H-benzo[d]imidazole derivatives against both Gram-positive and Gram-negative bacteria. For instance, novel 2-benzylthiomethyl-1H-benzimidazole derivatives were synthesized and evaluated for their activity against Escherichia coli and Staphylococcus aureus. tsijournals.com Several of these compounds exhibited significant antibacterial effects, with Minimum Inhibitory Concentrations (MICs) ranging from 140 to 400 µg/mL. tsijournals.com Specifically, compounds 5b, 5d, and 5g showed bactericidal potency against S. aureus. tsijournals.com
In another study, a series of 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives demonstrated high activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Notably, indolylbenzo[d]imidazoles 3ao and 3aq showed a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL. nih.gov
Furthermore, certain 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives have shown moderate to good antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values in the range of 10–20 mg/mL. niscpr.res.in
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-benzylthiomethyl-1H-benzimidazole (5b, 5e, 5g, 5h, 5j) | E. coli | 140 - 400 | tsijournals.com |
| 2-benzylthiomethyl-1H-benzimidazole (5b, 5d, 5e, 5f, 5g, 5j) | S. aureus | 140 - 320 | tsijournals.com |
| Indolylbenzo[d]imidazoles (3ao, 3aq) | S. aureus ATCC 25923, S. aureus ATCC 43300 (MRSA) | < 1 | nih.gov |
The antifungal properties of these derivatives have also been investigated. Research on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives revealed that several compounds possess high activity against Candida albicans. nih.gov Specifically, compounds 3ad, 3ag, and 3aq were identified as the most active against this fungal pathogen. nih.gov Compound 3ag, which is 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole, and compound 3aq, 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole, both demonstrated a low MIC of 3.9 µg/mL against C. albicans. nih.gov Additionally, some 1H-benzo[d]imidazole-aryl sulfonamide/amide derivatives displayed moderate to good antifungal activity against Candida albicans, with MICs between 10–20 mg/mL. niscpr.res.in
Table 2: Antifungal Activity of Selected this compound Derivatives against Candida albicans
| Compound/Derivative | MIC (µg/mL) | Reference |
|---|---|---|
| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) | 3.9 | nih.gov |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole (3aq) | 3.9 | nih.gov |
Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antimicrobial agents. Certain derivatives of this compound have shown promise in combating biofilms. A study on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives found that compounds 3aa, 3ad, 3ao, and 3aq exhibited excellent antibiofilm activity. nih.gov These compounds were capable of both inhibiting biofilm formation and eliminating cells within mature biofilms. nih.gov
Helicobacter pylori is a key bacterium associated with various gastric diseases. Research into novel structures derived from 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole has identified compounds with selective antibacterial properties against Helicobacter species. acs.orgnih.gov While these compounds are susceptible to metabolic oxidation that can lead to proton pump inhibitor activity, structural modifications have been made to retain antibacterial potency and selectivity while removing this side effect. acs.orgnih.gov Five such compounds demonstrated minimum bactericidal concentrations (MBCs) ranging from 0.5 to 4 µg/mL, which is comparable to clinically used antimicrobials like metronidazole (B1676534). acs.orgnih.gov These derivatives exhibit a very narrow spectrum of activity, appearing to be species-specific for H. pylori. acs.orgnih.gov
Table 3: Anti-Helicobacter pylori Activity of Selected this compound Derivatives
| Compound/Derivative | MBC (µg/mL) | Reference |
|---|---|---|
| 2-[((2-methyl-3-(2-(2-(2-methoxyethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole (79) | 0.5 | acs.orgnih.gov |
| 2-[((2-methyl-3-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethylthio)phenyl)methyl)thio]-1H-benzimidazole (80) | 0.5 | acs.orgnih.gov |
| 2-[((2-methyl-3-((2-morpholino)ethylthio)phenyl)methyl)thio]-1H-benzimidazole (86) | 1 | acs.orgnih.gov |
| 2-[[[2-methyl-3-[2-(2-methyl-5-nitroimidazol-1-yl)ethylthio]phenyl]methyl]thio]-1H-benzimidazole (88) | 2 | acs.orgnih.gov |
Antiprotozoal Activities
In addition to their antimicrobial effects, derivatives of this compound have been explored for their activity against protozoan parasites.
Giardia intestinalis is a common intestinal parasite responsible for giardiasis. A series of twelve new 2-(methylthio)-1H-benzimidazole-5-carboxamide derivatives were synthesized and tested for their in vitro activity against Giardia intestinalis. nih.gov The experimental evaluations showed that all tested compounds had IC50 values in the nanomolar range, with some exhibiting higher activity than the standard drugs metronidazole and albendazole (B1665689). nih.gov Specifically, compound 3 was identified as a prominent selective compound against G. intestinalis. nih.govkisti.re.kr
In another study, a series of 19 new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and also showed strong activity against Giardia intestinalis, with IC50 values in the nanomolar range that were superior to metronidazole. nih.gov
Trichomonicidal Activity
Benzimidazole (B57391) derivatives have been identified as a promising alternative to traditional treatments for trichomoniasis, a common non-viral sexually transmitted disease caused by the parasite Trichomonas vaginalis. nih.gov, nih.gov The emergence of drug-resistant strains of the parasite has necessitated the search for new therapeutic agents. nih.gov, nih.gov
In vitro studies have demonstrated the potent trichomonacidal activity of certain 1H-benzimidazole derivatives. For instance, the compound O2N-BZM9 showed significant efficacy, with a half-maximal inhibitory concentration (IC50) value of 4.8 μM. nih.gov This activity highlights the potential of the benzimidazole scaffold in developing new anti-trichomonas drugs. nih.gov Research indicates that the inclusion of fluorine atoms in the chemical structure of these compounds can enhance their potency, selectivity, and metabolic stability. nih.gov For example, the presence of a trifluoromethyl group at the 2-position of the benzimidazole ring has been shown to increase trichomonicidal activity. nih.gov
The mechanism of action of these derivatives appears to involve the disruption of key metabolic pathways in the parasite. Studies have shown that treatment with these compounds can alter the expression of genes involved in the parasite's redox balance and glycolysis, as well as structural genes, which likely affects its morphology, motility, and virulence. nih.gov
Anticancer and Anti-proliferative Activities (In Vitro Cell Line Studies)
Derivatives of benzimidazole are extensively investigated for their potential as anticancer agents due to their ability to interact with various biological targets within cancer cells. semanticscholar.org, dntb.gov.ua The core structure of benzimidazole is considered a "privileged scaffold" in medicinal chemistry because it can bind to a wide range of therapeutic targets, leading to diverse pharmacological effects, including the inhibition of cancer cell growth. semanticscholar.org
Efficacy Against Specific Cancer Cell Lines (e.g., A549, HepG2, EAC, SIHA)
In vitro studies have confirmed the cytotoxic effects of various benzimidazole derivatives against a range of human cancer cell lines.
Acetylhydrazone derivatives containing a 2-(phenylthiomethyl)-1H-benzo-[d]-imidazole moiety have demonstrated notable anticancer activity. For example, compounds designated as 5a and 5d in one study showed excellent inhibitory activity against A549 (lung carcinoma), HepG2 (liver carcinoma), HCT116 (colon carcinoma), PC-9 (lung cancer), and A375 (melanoma) cell lines, with IC50 values ranging from 4 to 17 μM. nih.gov
Another study on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives reported significant cytotoxicity against A549, MDA-MB-231 (breast cancer), and SKOV3 (ovarian cancer) cell lines, with some compounds showing activity comparable to the standard drug doxorubicin. mdpi.com Similarly, a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-halogenated)benzylidenebenzohydrazide hybrids exhibited excellent cytotoxic effects against four different cancer cell lines, with IC50 values between 7.82 and 21.48 μM. nih.gov
The table below summarizes the in vitro anticancer activity of selected benzimidazole derivatives against various cancer cell lines.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| 2-(phenylthiomethyl)-1H-benzo[d]-imidazol-1-yl)acetohydrazide | A549, HepG2, HCT116 | 4-17 | nih.gov |
| Benzimidazole-based 1,3,4-oxadiazole | A549 | 0.33 - 0.38 | mdpi.com |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | HepG2 | 7.82 - 21.48 | nih.gov |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide | MCF7 | 0.0047 | nih.gov |
| 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamide | HCT116 | 0.0058 | nih.gov |
Modulation of Cell Proliferation and Apoptosis Pathways
A key mechanism behind the anticancer activity of benzimidazole derivatives is their ability to induce apoptosis (programmed cell death) and inhibit the cell cycle in cancer cells. nih.gov
Several studies have elucidated the pathways through which these compounds exert their effects. Certain benzimidazole derivatives act as inhibitors of Bcl-2, an anti-apoptotic protein that is often overexpressed in cancer cells. nih.gov By inhibiting Bcl-2, these compounds promote apoptosis. For instance, two novel benzimidazole derivatives, C1 and D1, were shown to significantly increase the percentage of apoptotic cells in glioblastoma, prostate, breast, and lung cancer cell lines by reducing both Bcl-2 mRNA and protein levels. nih.gov
Other derivatives have been shown to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8), while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov, frontiersin.org, nih.gov This shift in the balance between pro- and anti-apoptotic proteins pushes the cell towards self-destruction. For example, a specific benzimidazole derivative, compound 6i, was found to induce cell cycle arrest and apoptosis in HepG2 liver cancer cells by upregulating caspase-3 and Bax and downregulating Bcl-2. nih.gov This modulation of apoptotic pathways is a promising strategy for cancer therapy, as it can selectively target and eliminate malignant cells. nih.gov
Other Investigated Biological Activities (e.g., Anti-inflammatory, Anti-tubercular, Antiviral, Anthelmintic, Antioxidant)
The versatile benzimidazole scaffold has been explored for a wide array of other biological activities.
Anti-inflammatory Activity: Novel benzimidazole derivatives have demonstrated significant anti-inflammatory properties. In one study, the compound MBNHYD showed activity comparable to the standard drug ibuprofen (B1674241) at non-toxic doses, suggesting its potential for development as an anti-inflammatory agent. nih.gov The mechanism of action is thought to involve the inhibition of enzymes like cyclooxygenase (COX). nih.gov
Anti-tubercular Activity: With the rise of multidrug-resistant tuberculosis, new therapeutic agents are urgently needed. ccspublishing.org.cn Benzimidazole derivatives have shown potent in vitro activity against Mycobacterium tuberculosis. nih.gov, scielo.br Specifically, compounds from the 2-(benzylthio)-1H-benzo[d]imidazoles series, which are structurally similar to this compound, have been identified as lead compounds with minimal inhibitory concentration (MIC) values as low as 3.8 µM against the H37Rv strain of M. tuberculosis. scielo.br These compounds have been found to target the essential MmpL3 protein, which is involved in the synthesis of the mycobacterial outer membrane. nih.gov
Antiviral Activity: Benzimidazole derivatives have been evaluated for their ability to inhibit a range of viruses, including HIV, hepatitis C virus (HCV), and influenza. nih.gov, researchgate.net The broad-spectrum antiviral potential of these compounds makes them attractive candidates for further research in antiviral drug discovery. researchgate.net
Anthelmintic Activity: The benzimidazole class is well-known for its anthelmintic properties, with drugs like albendazole being widely used. nih.gov Research into new derivatives continues to yield promising results. Piperazine derivatives of 5(6)-substituted-(1H-benzimidazol-2-ylthio)acetic acids showed high efficacy against Trichinella spiralis in vitro, with some compounds achieving 100% efficacy. nih.gov Other studies have demonstrated the activity of benzimidazole derivatives against parasitic nematodes like Trichuris muris and Heligmosomoides polygyrus. nih.gov
Antioxidant Activity: Certain benzimidazole derivatives have been shown to possess antioxidant properties. They can act as free-radical scavengers, which is a beneficial property in combating oxidative stress associated with various diseases. nih.gov One study investigating a series of mono-substituted benzimidazoles found that compound 2a exhibited the highest antioxidant activity among the tested compounds using the DPPH radical scavenging method. nih.gov
Mechanistic Elucidation of Biological Actions
The therapeutic potential of the benzimidazole (B57391) scaffold, particularly in compounds like 2-((Ethylthio)methyl)-1H-benzo[d]imidazole, is underpinned by its ability to interact with a variety of biological macromolecules. The mechanisms of action are being progressively unraveled through a combination of computational and experimental studies, including molecular docking, enzyme inhibition assays, and analyses of nucleic acid interactions. These investigations are crucial for understanding the compound's efficacy and for guiding the development of more potent and selective derivatives.
Structure Activity Relationship Studies and Ligand Design
Rational Design Principles for Enhanced Efficacy
Rational drug design employs the understanding of a biological target or a lead compound's SAR to create more potent and selective drugs. tandfonline.comresearchgate.net The application of such principles to enhance the efficacy of 2-((Ethylthio)methyl)-1H-benzo[d]imidazole has not been reported. A rational design campaign would typically involve identifying a primary biological target for this compound and then systematically modifying its structure—for example, by altering the length of the alkyl chain, replacing the sulfur atom, or introducing substituents on the benzene (B151609) ring—to optimize interactions with the target. tandfonline.com The lack of published data on such optimization efforts suggests this compound has not been a major focus of lead optimization programs.
Strategies for Modulating Selectivity and Spectrum of Activity
Modulating the selectivity of a drug candidate is essential to minimize off-target effects. For benzimidazole (B57391) derivatives, selectivity is often tuned by strategic structural modifications. nih.gov For example, in a study on related 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles, structural changes were made to retain selective antibacterial activity against Helicobacter pylori while eliminating off-target proton pump inhibitor (PPI) activity. nih.gov Similar strategies could theoretically be applied to this compound, but no such research has been published. The spectrum of activity for this specific compound remains undefined in the current literature.
Computational Design and Virtual Screening for Novel Analogs
Computational methods, including virtual screening and molecular docking, are powerful tools for discovering novel analogs of a lead compound. mdpi.comnih.govnih.gov These techniques allow for the rapid in-silico evaluation of large compound libraries against a specific biological target. A search of scientific literature did not yield any studies where this compound was used as a scaffold or query molecule for virtual screening or computational design of new analogs. Such studies are contingent on first identifying a validated biological target, which appears to be a missing first step for this particular compound. While virtual screening has been successfully applied to the broader benzimidazole class to identify potential inhibitors for various enzymes and receptors, these efforts have not specifically focused on derivatives with the 2-((ethylthio)methyl) substituent. mdpi.comnih.govrsc.org
Diverse Research Applications Beyond Biomedicine
Corrosion Inhibition Properties
One of the most significant and well-documented applications of 2-((Ethylthio)methyl)-1H-benzo[d]imidazole is as a corrosion inhibitor, particularly for metals in acidic environments. The molecule's efficacy stems from its ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive action of the acidic medium. The presence of heteroatoms (N and S) and the aromatic benzimidazole (B57391) ring facilitates strong interaction with the metal surface. ijpsjournal.com
The protective action of this compound and its analogues is contingent upon its adsorption onto the metal surface. Studies on similar benzimidazole derivatives have shown that these molecules adhere to the metal, creating a protective film that isolates the surface from the corrosive environment. scirp.org The adsorption process involves the interaction of the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the benzimidazole ring, with the vacant d-orbitals of the metal. ijpsjournal.com
Research on related compounds, such as 2-((benzylthio)methyl)-1H-benzo[d]imidazole (2-BTM1HBI) and 2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazole, has demonstrated that the inhibition efficiency increases with the concentration of the inhibitor. rsc.orgnih.gov For instance, the inhibition efficiency of 2-BTM1HBI on aluminum in a 1 M nitric acid solution reached up to 96.09% at a concentration of 5 mM. nih.gov Similarly, a derivative, methyl 4-(((1-H benzo[d]imidazol-2-yl)methyl)thio)methyl)benzoate (M-41HBI-2MTMB), showed a high inhibition efficiency of 98.5% for aluminum in 1 M HNO3 at a concentration of 5x10⁻³ M. ijpsjournal.comjocpr.comresearchgate.netresearchgate.net This concentration-dependent efficiency suggests that a more compact and protective inhibitor layer forms on the metal surface as the concentration increases. rsc.orgresearchgate.net
The adsorption of these benzimidazole derivatives on metal surfaces has been found to follow specific adsorption isotherm models. For example, the adsorption of 2-BTM1HBI on aluminum surfaces conforms to the modified Langmuir isotherm, also known as the Villamil model. nih.gov This model accounts for the interactions between the adsorbed molecules on the metal surface.
The study of thermodynamic parameters provides deeper insights into the nature and spontaneity of the adsorption process. Key parameters such as the standard free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) are crucial in characterizing the inhibitor-metal interaction.
Generally, a negative value of ΔG°ads indicates a spontaneous adsorption process. The magnitude of ΔG°ads can also help distinguish between physisorption (physical adsorption) and chemisorption (chemical adsorption). Values around -20 kJ/mol or less negative are typically associated with electrostatic interactions (physisorption), while values around -40 kJ/mol or more negative suggest charge sharing or transfer between the inhibitor and the metal surface (chemisorption). eurekaselect.com For benzimidazole derivatives like 2-BTM1HBI, the calculated ΔG°ads values suggest a mixed-mode adsorption mechanism with a predominance of physisorption. nih.gov The negative enthalpy of adsorption (ΔH°ads) for these compounds indicates that the adsorption process is exothermic.
The mechanism of corrosion inhibition by this compound and its analogues involves the formation of a protective film on the metal surface through adsorption. This adsorption can occur through several modes:
Physical Adsorption (Physisorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.
Chemical Adsorption (Chemisorption): This is a stronger form of adsorption that involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate-type bond. The presence of nitrogen, sulfur, and the π-electron-rich benzimidazole ring makes these molecules effective for chemisorption. ijpsjournal.com
Application as Ligands for Advanced Materials
The benzimidazole scaffold, including derivatives like this compound, is a subject of significant interest in coordination chemistry. These molecules can act as ligands, which are ions or molecules that bind to a central metal atom to form a coordination complex. The nitrogen atoms in the imidazole (B134444) ring and the sulfur atom in the ethylthio side chain are potential donor sites that can coordinate with various transition metal ions. jocpr.comresearchgate.net
While the direct synthesis of "advanced materials" using this compound as a ligand is not extensively documented in the reviewed literature, the fundamental principles of its coordination chemistry suggest potential in this area. The synthesis of metal complexes with benzimidazole-thioether ligands has been reported, leading to the creation of new molecular structures with interesting properties. nih.gov For example, copper(II) complexes with N-H and N-methylated benzimidazole-derived ligands containing a thioether group have been synthesized and studied for their cytotoxic activities. nih.gov
The ability of benzimidazole derivatives to form stable complexes with metals like copper(II) and nickel(II) has been demonstrated. jocpr.com These complexes often exhibit specific geometries, such as square planar or tetrahedral, depending on the metal ion and the ligand structure. jocpr.comresearchgate.net The resulting metal complexes can possess unique electronic, magnetic, and catalytic properties, making them candidates for applications in materials science, such as in the development of new catalysts or functional materials. researchgate.netacs.orgnih.gov
Other Potential Industrial and Chemical Applications
The broader class of benzimidazole derivatives is known for a vast array of biological and pharmaceutical applications, including as anticancer, antimicrobial, antiviral, and antihypertensive agents. ijpsjournal.comrsc.orgeurekaselect.com While the specific industrial applications of this compound are not as widely reported, its chemical structure suggests potential uses in several areas.
Given its proven efficacy as a corrosion inhibitor, it could be utilized in industrial settings where metal protection in acidic environments is crucial, such as in pickling baths, industrial cleaning, and oil and gas exploration.
Furthermore, the benzimidazole core is a versatile building block in organic synthesis. eurekaselect.com Derivatives of this compound could serve as intermediates in the synthesis of more complex molecules with desired properties for various chemical and industrial applications. The reactivity of the thioether linkage and the benzimidazole ring allows for further functionalization, opening pathways to new compounds.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Methodologies
The synthesis of 2-((ethylthio)methyl)-1H-benzo[d]imidazole and its analogs has traditionally followed established chemical pathways. However, the future of its synthesis lies in the development of more efficient, sustainable, and versatile methodologies.
One promising area is the refinement of multi-step synthetic routes. A common approach involves the initial formation of a 2-(chloromethyl)-1H-benzimidazole intermediate, followed by reaction with a thiol. scirp.orgtsijournals.com A typical synthesis starts with the condensation of o-phenylenediamine (B120857) with chloroacetic acid. tsijournals.com This intermediate can then be converted to a thiouronium salt, which subsequently reacts with an alkyl halide, such as ethyl iodide or chloride, in the presence of a base like sodium hydroxide (B78521) to yield the desired 2-((alkylthio)methyl)-1H-benzimidazole derivative. scirp.orgscirp.org
Future research is focused on optimizing these steps through:
Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate the synthesis of various heterocyclic compounds, including benzimidazole (B57391) and triazole derivatives, often resulting in higher yields and reduced reaction times. nih.govacs.org Applying MAOS to the condensation and substitution steps could offer a greener and more rapid alternative to conventional heating. nih.gov
Novel Catalytic Systems: The use of heterogeneous nano-catalysts, such as nano montmorillonite (B579905) clay or Zinc Oxide (ZnO) nanoparticles, is an emerging trend for the synthesis of 2-aryl-1H-benzo[d]imidazole derivatives. nih.govpnu.ac.ir These catalysts offer advantages like high efficiency, mild reaction conditions, and easy recyclability. nih.govpnu.ac.ir Exploring similar nano-catalytic systems for the specific synthesis of this compound could significantly improve the environmental footprint and cost-effectiveness of the process. A possible mechanism involves the activation of the aldehyde by the nanoparticle, followed by nucleophilic attack and intramolecular cyclization. nih.gov
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters, improve safety for exothermic reactions, and allow for easier scalability compared to batch processing. This methodology is particularly suited for optimizing multi-step syntheses.
| Methodology | Key Features | Potential Advantages for Synthesizing this compound | Reference |
|---|---|---|---|
| Conventional Heating | Standard refluxing in solvents like ethanol (B145695) or DMF. | Well-established and understood procedures. | scirp.orgtsijournals.com |
| Microwave-Assisted Synthesis (MAOS) | Uses microwave irradiation to heat the reaction. | Rapid reaction times, higher yields, increased purity, eco-friendly. | nih.gov |
| Nano-catalysis | Employs nanoparticles (e.g., ZnO-NPs) as catalysts. | High catalytic activity, mild conditions, catalyst is recyclable, solvent-free options. | nih.govpnu.ac.ir |
| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Precise control, enhanced safety, easy scalability, improved yield and purity. | Conceptual |
Exploration of Untapped Biological Targets and Mechanisms
While benzimidazole derivatives are known for a broad spectrum of activities, including antimicrobial and anticancer effects, significant opportunities exist to explore novel biological targets. nih.govnih.govnih.gov The this compound scaffold can serve as a template for designing molecules with novel mechanisms of action.
Future research directions include:
Selective Antimicrobials: Current research has demonstrated the antibacterial activity of 2-thiomethyl-benzimidazole derivatives against strains like Escherichia coli and Staphylococcus aureus. scirp.orgscirp.org An emerging area is the development of agents with high species specificity. For example, derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole have shown selective, potent bactericidal activity against Helicobacter pylori. nih.gov By modifying the ethylthio side chain and the benzimidazole core, new derivatives could be developed to target specific pathogens, potentially reducing the risk of resistance and impact on commensal microbiota.
Targeting Kinases in Oncology: The benzimidazole core is present in several kinase inhibitors. nih.gov Derivatives have been designed as multi-kinase inhibitors targeting EGFR, HER2, and CDK2, which are crucial in cancer progression. nih.gov The 2-((ethylthio)methyl) group offers a site for modification to improve selectivity and potency against untapped kinase targets or to overcome resistance mechanisms seen with current therapies.
Neurodegenerative Diseases: Imidazole-based compounds are being investigated as multi-target agents for neurodegenerative conditions like Alzheimer's disease by inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The benzimidazole structure is known to interact with biopolymers through various forces, including hydrophobic and π-π interactions, making it suitable for designing enzyme inhibitors. nih.govresearchgate.net The this compound scaffold could be explored for its potential to modulate targets relevant to neurodegeneration.
Anti-inflammatory Agents: Benzimidazole compounds can exhibit anti-inflammatory properties by inhibiting enzymes like cyclooxygenases (COX). nih.govresearchgate.net Research into non-acidic benzimidazole derivatives aims to create analgesics with reduced gastrointestinal toxicity, a common side effect of traditional NSAIDs. researchgate.net Future work could focus on designing derivatives of this compound that selectively target components of the inflammatory cascade beyond COX.
Advanced Computational Modeling for Rational Design
Computational chemistry is an indispensable tool for accelerating drug discovery by predicting molecular properties and interactions, thereby guiding the rational design of new compounds. acs.orgnih.gov For this compound derivatives, advanced computational modeling will be pivotal.
Key computational approaches include:
Density Functional Theory (DFT): DFT calculations are used to determine molecular structures, electronic properties, and reactivity descriptors. researchgate.netnih.gov Such studies can predict the geometry, bond lengths, and bond angles of novel derivatives, which can be correlated with experimental data from techniques like X-ray diffraction. nih.govnih.gov This allows for an in-depth understanding of the molecule's stability and electronic structure.
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, such as an enzyme or receptor. researchgate.netresearchgate.net For instance, docking studies have been used to explore the interactions of benzimidazole-thiol derivatives with the active site of α-glucosidase, revealing key binding residues like ASP214, GLU276, and ASP349. researchgate.netnih.gov Similar studies can guide the modification of the this compound scaffold to enhance binding affinity and selectivity for new biological targets.
Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge transfer processes and intramolecular interactions, which are crucial for molecular stability and reactivity. acs.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate structural features of a series of compounds with their biological activity, enabling the prediction of the potency of novel, unsynthesized derivatives.
| Computational Technique | Purpose | Potential Application for this compound | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Predicts molecular geometry, electronic structure, and reactivity. | Optimize the 3D structure and predict electronic properties to guide synthetic efforts. | researchgate.netnih.gov |
| Molecular Docking | Simulates the binding of a ligand to a biological target. | Identify potential biological targets and optimize the scaffold for enhanced binding affinity. | nih.govresearchgate.net |
| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for intermolecular interactions. | Identify regions for hydrogen bonding and other non-covalent interactions to improve target binding. | nih.gov |
| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and orbital interactions within a molecule. | Understand intramolecular stability and charge delocalization to refine the core structure. | acs.orgnih.gov |
Multi-Targeting Approaches with this compound Scaffolds
Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways, making multi-target drugs a highly attractive therapeutic strategy. nih.govnih.gov The benzimidazole scaffold is well-suited for the design of multi-target-directed ligands (MTDLs) due to its versatile structure and ability to interact with diverse biological targets. researchgate.netnih.gov
The this compound scaffold provides a foundation for developing MTDLs by:
Hybrid Pharmacophore Design: This involves combining the benzimidazole core with other known pharmacophores to create a single molecule that can modulate multiple targets. For example, researchers have synthesized benzimidazole-benzohydrazide hybrids as multi-kinase inhibitors for cancer therapy. nih.gov Similarly, the this compound moiety could be linked to other active fragments to simultaneously target, for instance, a kinase and a DNA-interacting protein.
Privileged Scaffold Decoration: The benzimidazole ring is considered a "privileged substructure" that can be decorated with various functional groups at different positions (N-1 and C-2) to fine-tune its activity against multiple targets. nih.gov The ethylthio group at the C-2 methyl bridge offers a key modification point. Altering its length, branching, or incorporating other functional groups could modulate interactions with different target proteins. Research on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives has shown their potential as antiproliferative and antimicrobial agents, highlighting the success of this approach. nih.gov
Integration with Nanoscience and Drug Delivery Systems (Conceptual Research)
The intersection of nanoscience and pharmacology offers transformative potential for improving the efficacy of therapeutic agents. For compounds like this compound, nanotechnology can be leveraged in both synthesis and drug delivery.
Nano-Catalyzed Synthesis: As mentioned previously, nanoparticles can serve as highly efficient catalysts for synthesizing benzimidazole derivatives. nih.govresearchgate.net This approach not only improves reaction efficiency but is also considered a green chemistry method. nih.gov
Nanocarrier-Based Drug Delivery: A significant conceptual leap would be the formulation of this compound derivatives into nanodelivery systems. Encapsulating the compound within nanocarriers such as liposomes, polymeric nanoparticles, or carbon nanotubes could:
Enhance Bioavailability: Overcome poor aqueous solubility, a common challenge for heterocyclic compounds.
Improve Targeting: Functionalizing the surface of nanoparticles with specific ligands (e.g., antibodies, peptides) could direct the drug to specific cells or tissues, such as cancer cells, thereby increasing efficacy and reducing systemic toxicity.
Provide Controlled Release: Design nanocarriers to release the drug in response to specific stimuli (e.g., pH, temperature) present in the target microenvironment, leading to a more sustained and effective therapeutic action.
While the direct application of nanodelivery systems to this compound is still conceptual, research into delivering other benzimidazole derivatives provides a strong precedent for future exploration in this area. researchgate.net
Q & A
Q. What are the key synthetic strategies for preparing 2-((Ethylthio)methyl)-1H-benzo[d]imidazole and its derivatives?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution or condensation. For example:
- Step 1 : React 1,2-diaminobenzene with chloroacetic acid or bromopropionic acid to form intermediates like 2-(halomethyl)-1H-benzo[d]imidazole .
- Step 2 : Introduce the ethylthio group via nucleophilic substitution using ethyl mercaptan (ethanethiol) in the presence of a base (e.g., Et₃N) or under refluxing methanol .
- Optimization : Catalyst choice (e.g., Et₃N improves yield) and solvent selection (polar aprotic solvents enhance reaction rates) are critical. Monitor reaction progress via TLC and purify using column chromatography .
Q. What characterization techniques are essential for confirming the structure and purity of this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions. For example, the ethylthio methyl group (SCH₂CH₃) appears as a triplet at ~2.5–3.0 ppm (¹H) and 25–30 ppm (¹³C) .
- IR : Detect S–C and C=N stretches at 600–700 cm⁻¹ and 1600–1650 cm⁻¹, respectively .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ for C₁₀H₁₂N₂S: 209.0746) .
- Elemental Analysis : Ensure purity by matching calculated vs. experimental C, H, N, and S percentages (deviation <0.3%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Variable Substituents : Synthesize analogs with modifications to the ethylthio group (e.g., alkyl chain length, aryl substituents) and compare bioactivity .
- Bioassays :
- Enzyme Inhibition : Test α-glucosidase inhibition (IC₅₀) using acarbose as a control. Compound 228 (ethylthio derivative) showed IC₅₀ = 6.10 ± 0.5 µM, outperforming acarbose (IC₅₀ = 378 µM) .
- Antimicrobial Activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Data Analysis : Correlate substituent electronic/hydrophobic properties (via Hammett constants) with activity trends .
Q. What computational methods predict the binding affinity and mechanism of action?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., α-glucosidase PDB: 2ZE0). Key interactions include hydrogen bonds with Asp349 and hydrophobic contacts with the ethylthio group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G* to study electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .
Q. How can contradictions in biological activity data across studies be resolved?
- Assay Standardization : Ensure consistent protocols (e.g., Mueller-Hinton broth for antimicrobial tests) and controls .
- Structural Confirmation : Re-validate compound identity via XRD (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to rule out impurities .
- Meta-Analysis : Compare substituent effects across studies. For example, para-substituted aryl groups in benzimidazoles often enhance antifungal activity, while meta-substitution may reduce it .
Methodological Guidance for Data Analysis
Q. How to optimize reaction conditions for scale-up synthesis?
Q. How to analyze tautomerism or regiochemical ambiguity in derivatives?
- Dynamic NMR : Monitor temperature-dependent shifts (e.g., 25–80°C) to detect tautomeric equilibria .
- X-ray Crystallography : Resolve regiochemistry of substituents (e.g., 5- vs. 6-methoxy positions in benzimidazoles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
